Cas no 1337669-49-4 (6-(piperidin-3-yl)methylquinoline)

6-(Piperidin-3-yl)methylquinoline is a heterocyclic compound featuring a quinoline scaffold substituted with a piperidin-3-ylmethyl group. This structure imparts versatility in medicinal chemistry and drug discovery, particularly as a building block for bioactive molecules. The quinoline core offers robust aromatic properties, while the piperidine moiety enhances solubility and potential for interactions with biological targets. Its synthetic utility lies in functionalization at both the quinoline and piperidine rings, enabling tailored modifications for applications in kinase inhibitors, CNS-targeting agents, or antimicrobial compounds. The compound's balanced lipophilicity and hydrogen-bonding capacity make it a valuable intermediate in the development of pharmacologically active molecules.
6-(piperidin-3-yl)methylquinoline structure
1337669-49-4 structure
Product Name:6-(piperidin-3-yl)methylquinoline
CAS No:1337669-49-4
MF:C15H18N2
MW:226.316823482513
CID:6329477
PubChem ID:73439140
Update Time:2025-10-30

6-(piperidin-3-yl)methylquinoline Chemical and Physical Properties

Names and Identifiers

    • 6-(piperidin-3-yl)methylquinoline
    • 6-(PIPERIDIN-3-YLMETHYL)QUINOLINE
    • AKOS024225353
    • CS-0271142
    • EN300-1825908
    • CCG-209341
    • 6-[(piperidin-3-yl)methyl]quinoline
    • 1337669-49-4
    • Inchi: 1S/C15H18N2/c1-3-13(11-16-7-1)9-12-5-6-15-14(10-12)4-2-8-17-15/h2,4-6,8,10,13,16H,1,3,7,9,11H2
    • InChI Key: OMJASBSVENNOHR-UHFFFAOYSA-N
    • SMILES: N1CCCC(CC2C=CC3C(=CC=CN=3)C=2)C1

Computed Properties

  • Exact Mass: 226.146998583g/mol
  • Monoisotopic Mass: 226.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 24.9Ų

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Additional information on 6-(piperidin-3-yl)methylquinoline

6-(Piperidin-3-yl)methylquinoline (CAS No. 1337669-49-4): A Comprehensive Overview of Its Properties and Applications

The compound 6-(piperidin-3-yl)methylquinoline (CAS No. 1337669-49-4) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This heterocyclic compound combines a quinoline core with a piperidine moiety, making it a versatile scaffold for various pharmaceutical applications. Its molecular formula and precise structure have been well-characterized, ensuring its utility in targeted research and development.

In recent years, the demand for 6-(piperidin-3-yl)methylquinoline has surged due to its potential role in addressing modern health challenges, such as neurodegenerative diseases and metabolic disorders. Researchers are particularly interested in its ability to modulate specific biological pathways, which aligns with current trends in precision medicine and personalized therapeutics. This compound's unique properties make it a promising candidate for further investigation in preclinical and clinical settings.

One of the key reasons for the growing interest in 6-(piperidin-3-yl)methylquinoline is its potential as a kinase inhibitor. Kinases play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions. The compound's structural features allow it to interact with kinase domains, making it a valuable tool for studying these enzymes and developing novel therapeutics. This aligns with the broader scientific community's focus on targeted cancer therapies and immune modulation.

Another area where 6-(piperidin-3-yl)methylquinoline shows promise is in the field of central nervous system (CNS) drug development. The compound's ability to cross the blood-brain barrier and interact with neurotransmitter receptors has sparked interest in its potential applications for treating conditions like Alzheimer's disease and Parkinson's disease. With the global rise in neurodegenerative disorders, this compound represents a beacon of hope for future therapeutic breakthroughs.

From a synthetic chemistry perspective, 6-(piperidin-3-yl)methylquinoline offers a fascinating case study in heterocyclic compound synthesis. Its preparation involves multi-step reactions that highlight the importance of regioselectivity and stereochemistry in modern organic synthesis. Researchers are continually exploring optimized synthetic routes to improve yield and purity, which is crucial for scaling up production for industrial and pharmaceutical use.

The compound's physicochemical properties, such as solubility, stability, and lipophilicity, have been extensively studied to ensure its suitability for various applications. These studies are essential for understanding its drug-likeness and bioavailability, which are critical factors in the drug development process. As the pharmaceutical industry shifts toward more computational drug design, the data gathered on 6-(piperidin-3-yl)methylquinoline serves as a valuable resource for in silico modeling and virtual screening.

In addition to its pharmaceutical potential, 6-(piperidin-3-yl)methylquinoline has also found applications in material science. Its aromatic and heterocyclic structure makes it a candidate for developing advanced materials with unique electronic or optical properties. This dual utility underscores the compound's versatility and broad appeal across multiple scientific disciplines.

As research into 6-(piperidin-3-yl)methylquinoline continues, the compound is likely to play an increasingly important role in addressing some of the most pressing challenges in healthcare and technology. Its unique combination of structural features and biological activity positions it as a key player in the next generation of scientific innovations.

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